N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a structurally complex molecule featuring two heterocyclic systems: a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety and a 2-oxobenzo[d]oxazol-3(2H)-yl group, linked via an acetamide bridge. The tetrahydrobenzofuran core is a bicyclic ether with a hydroxyl group at the 4-position, while the benzo[d]oxazolone component contains a lactam ring system.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-16(10-20-13-4-1-2-5-15(13)25-17(20)22)19-11-18(23)8-3-6-14-12(18)7-9-24-14/h1-2,4-5,7,9,23H,3,6,8,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNKYQWXNJFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)CN3C4=CC=CC=C4OC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary subunits (Fig. 1):
- 4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl amine : A reduced benzofuran derivative with a hydroxymethyl group at the 4-position.
- 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic acid : A benzo[d]oxazol-2-one ring linked to an acetic acid group.
- Acetamide bond : Connects the two subunits via amidation.
Key disconnections involve:
- Formation of the benzo[d]oxazol-2-one ring via cyclization.
- Construction of the tetrahydrobenzofuran core through cyclization or reduction.
- Amide coupling between the carboxylic acid and amine precursors.
Synthesis of 2-(2-Oxobenzo[d]Oxazol-3(2H)-yl)Acetic Acid
Benzo[d]Oxazol-2-One Ring Formation
The benzo[d]oxazol-2-one scaffold is synthesized from 2-aminophenol derivatives through cyclization with carbonyl equivalents.
Method A: Phosgene-Mediated Cyclization
2-Aminophenol (1 ) reacts with triphosgene in dichloromethane under inert conditions to form benzo[d]oxazol-2-one (2 ) (Fig. 2A). Yield: 78–85%.
Method B: Carbonyldiimidazole (CDI) Activation
2-Aminophenol reacts with CDI in THF, followed by acid workup to yield 2 (Fig. 2B). Yield: 70–75%.
Introduction of the Acetic Acid Side Chain
The 3-position of 2 is functionalized via alkylation or nucleophilic substitution:
Step 1: Bromoacetylation
Benzo[d]oxazol-2-one (2 ) is treated with bromoacetyl bromide in the presence of K₂CO₃ in acetone to afford 3-(bromoacetyl)benzo[d]oxazol-2-one (3 ) (Fig. 3A). Yield: 65–72%.
Step 2: Hydrolysis to Carboxylic Acid
3 undergoes hydrolysis with aqueous NaOH in ethanol to yield 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid (4 ) (Fig. 3B). Yield: 88–92%.
Synthesis of (4-Hydroxy-4,5,6,7-Tetrahydrobenzofuran-4-yl)Methyl Amine
Tetrahydrobenzofuran Core Construction
The tetrahydrobenzofuran ring is synthesized via Diels-Alder or epoxide cyclization strategies.
Method A: Diels-Alder Reaction
Furan (5 ) reacts with cyclohexenone (6 ) in the presence of a Lewis acid (e.g., ZnCl₂) to form tetrahydrobenzofuran-4-one (7 ) (Fig. 4A). Yield: 60–68%.
Method B: Epoxide Cyclization
Epichlorohydrin (8 ) reacts with 1,3-cyclohexadiene in basic conditions to yield tetrahydrobenzofuran-4-ol (9 ) (Fig. 4B). Yield: 55–62%.
Amide Coupling and Final Assembly
Optimization and Green Chemistry Approaches
Analytical Data and Characterization
Key Spectroscopic Data (Representative):
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the hydroxy group on the benzofuran ring.
Reduction: Reduction reactions might target the oxo groups in the benzoxazole ring.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents, bases, or acids to facilitate the reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly targeting specific enzymes or receptors.
Medicine
Medicinal chemistry could explore the compound’s potential as a drug candidate, particularly if it exhibits activity against certain diseases or conditions.
Industry
In industrial applications, the compound might be used in the development of new polymers, coatings, or other materials with specialized properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Alternatively, if it targets a receptor, it might mimic or block the natural ligand, altering the receptor’s signaling pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural uniqueness lies in its dual heterocyclic systems and acetamide linker. Below is a comparison with two classes of compounds from the evidence: 1,2,4-triazole derivatives () and thiazolidinone-coumarin hybrids ().
Spectroscopic Differentiation
- IR Spectroscopy: The target’s oxazolone C=O stretch (~1700 cm⁻¹) contrasts with the triazoles’ C=S (~1250 cm⁻¹) and the thiazolidinones’ dual C=O bands. Absence of S-H vibrations (~2500–2600 cm⁻¹) in triazoles confirms thione tautomerism , a feature absent in the target compound.
- NMR: The tetrahydrobenzofuran’s methylene protons (δ 2.5–4.0 ppm) and oxazolone aromatic protons (δ 7.0–8.5 ppm) would distinguish the target from triazoles (δ 7.5–8.5 ppm for sulfonylphenyl) and thiazolidinones (δ 6.5–7.5 ppm for coumarin).
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrobenzofuran moiety and a benzo[d]oxazole derivative. The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃ |
| Molecular Weight | 273.29 g/mol |
| CAS Number | Not widely reported |
1. Anti-inflammatory Effects
Compounds with tetrahydrobenzofuran structures have been documented to exhibit anti-inflammatory properties. Research indicates that derivatives may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.
2. Neuroprotective Properties
Studies show that certain tetrahydrobenzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating their potential in neurodegenerative disease therapies. The hydroxyl group in this compound may enhance its neuroprotective effects by participating in antioxidant mechanisms.
3. Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For example, it could potentially inhibit cyclooxygenase (COX) enzymes linked to inflammation and pain.
Synthesis Methods
The synthesis of this compound typically involves multistep reactions:
-
Formation of Tetrahydrobenzofuran Derivative:
- Starting from phenolic compounds, the tetrahydrobenzofuran skeleton is constructed through cyclization reactions.
-
Introduction of the Benzoxazole Moiety:
- The benzoxazole part is synthesized via condensation reactions involving appropriate precursors.
-
Final Acetamide Formation:
- The final step involves the acetamide formation through reaction with acetic anhydride or acetyl chloride.
Case Study 1: Anti-inflammatory Activity
A study conducted on similar tetrahydrobenzofuran derivatives demonstrated significant inhibition of TNF-alpha production in macrophages. The results suggested that modifications to the hydroxyl group can enhance anti-inflammatory potency.
Case Study 2: Neuroprotection in vitro
In vitro assays showed that compounds with similar structures protected SH-SY5Y neuroblastoma cells from oxidative stress-induced cell death. This indicates the potential for developing therapeutic agents targeting neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?
- Methodology : Multi-step synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents like dimethylformamide) with catalysts (e.g., palladium for cross-coupling) or protective groups (e.g., tert-butoxycarbonyl). Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography. Final purity can be validated via HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodology : Use 1H/13C NMR to confirm connectivity of the tetrahydrobenzofuran and benzo[d]oxazolone moieties. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity is quantified via HPLC with UV detection (λmax ~250–300 nm). Stability under varying pH (1–13) and temperature (4–40°C) should be tested using accelerated degradation studies .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodology : Standardize reaction parameters (solvent volume, catalyst loading, temperature ±2°C) and document deviations. Share raw NMR/HPLC data via open-access repositories. Cross-validate results using interlaboratory studies with reference standards .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the compound’s in vivo pharmacokinetics and toxicity?
- Methodology : Conduct dose-ranging studies in rodent models (e.g., Sprague-Dawley rats) with intravenous/oral administration. Monitor plasma concentration via LC-MS/MS. Assess hepatotoxicity (ALT/AST levels) and renal clearance. Compare results to in vitro microsomal stability assays (CYP450 metabolism) .
Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?
- Methodology : Re-evaluate assay conditions (e.g., cell line specificity, serum concentration, incubation time). Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) for target validation. Control for batch-to-batch purity variations via quantitative NMR .
Q. What approaches identify the primary biological targets of this compound?
- Methodology : Employ chemoproteomic pull-down assays with biotinylated analogs. Validate hits using surface plasmon resonance (SPR) for binding affinity (KD) and X-ray crystallography for structural interaction mapping. Cross-reference with databases like ChEMBL for known target similarities .
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
- Methodology : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinases, GPCRs). Validate predictions with alanine scanning mutagenesis. Use QSAR models to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
